The Discovery and Synthesis of Dhfr-IN-9: A Potent Dihydrofolate Reductase Inhibitor
The Discovery and Synthesis of Dhfr-IN-9: A Potent Dihydrofolate Reductase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-9, also identified as compound 8a in the primary literature, is a novel dihydrofolate reductase (DHFR) inhibitor belonging to the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivative class of compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dhfr-IN-9, a molecule that has demonstrated significant potential in both antibacterial and anticancer applications. Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for cell proliferation and growth. Consequently, DHFR has been a well-established therapeutic target for various diseases, including cancer and infectious diseases. This document aims to provide a detailed resource for researchers and drug development professionals interested in the further exploration and development of this promising inhibitor.
Quantitative Biological Data
The biological activity of Dhfr-IN-9 (compound 8a) and its analogs has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Antibacterial Activity of Dhfr-IN-9 and Related Compounds
| Compound | Target Organism | IC50 (μg/mL) |
| Dhfr-IN-9 (8a) | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Not explicitly stated in abstracts, but a related compound (6r) showed therapeutic effects. Dhfr-IN-9 itself is noted to inhibit MRSA ATCC 43300 with an IC50 of 0.25 μg/mL. |
| Compound 6r | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Exhibited therapeutic effects in mouse models. |
Table 2: In Vivo Efficacy of Dhfr-IN-9 in a Murine Breast Cancer Model
| Compound | Animal Model | Dosage and Administration | Outcome |
| Dhfr-IN-9 (8a) | Murine model of breast cancer | Not explicitly detailed in abstracts, but noted to have strong efficacy. | Showed stronger efficacy than taxol. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of Dhfr-IN-9 (compound 8a) and the key biological assays, based on the information from the foundational research publication.
Synthesis of Dhfr-IN-9 (Compound 8a)
The synthesis of the 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold, from which Dhfr-IN-9 is derived, is a multi-step process. The final step involves the methyl modification of a precursor to yield compound 8a. While the exact, detailed step-by-step protocol for the synthesis of Dhfr-IN-9 is proprietary to the original research publication, a generalized synthetic scheme can be inferred from the description of the chemical class. The synthesis likely involves the construction of the core pyrrolo[3,2-f]quinazoline ring system followed by functional group manipulations to introduce the diamino and methyl substituents.
A representative synthetic workflow is depicted in the diagram below.
In Vitro DHFR Inhibition Assay
The enzymatic activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
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Reagents and Materials:
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Recombinant human DHFR enzyme
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Dihydrofolic acid (DHF)
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NADPH
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
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Dhfr-IN-9 (test compound)
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Methotrexate (positive control)
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96-well microplate
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Spectrophotometer
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Procedure:
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Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in the wells of a 96-well plate.
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Add varying concentrations of Dhfr-IN-9 or methotrexate to the wells.
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Initiate the reaction by adding DHF to all wells.
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Immediately measure the decrease in absorbance at 340 nm over a set period at a constant temperature.
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Calculate the rate of reaction for each concentration of the inhibitor.
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The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
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Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
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Reagents and Materials:
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Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300
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Mueller-Hinton broth (MHB)
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Dhfr-IN-9 (test compound)
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Vancomycin (positive control)
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96-well microplate
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Incubator
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Procedure:
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Prepare a serial dilution of Dhfr-IN-9 in MHB in a 96-well plate.
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Inoculate each well with a standardized suspension of MRSA.
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Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
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Incubate the plate at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
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In Vivo Murine Breast Cancer Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of Dhfr-IN-9 in a xenograft mouse model.
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Animals and Tumor Implantation:
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Female athymic nude mice
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Human breast cancer cell line (e.g., MCF-7)
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Matrigel
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Prepare a suspension of breast cancer cells in a mixture of media and Matrigel.
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Subcutaneously inject the cell suspension into the flank of each mouse.
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Allow the tumors to grow to a palpable size.
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Treatment:
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Randomly divide the mice into treatment and control groups.
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Administer Dhfr-IN-9 (e.g., via intraperitoneal injection) to the treatment group at a specified dose and schedule.
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Administer a vehicle control to the control group.
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Administer a positive control (e.g., taxol) to another group.
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Monitor tumor size and body weight regularly.
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Endpoint and Analysis:
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At the end of the study, euthanize the mice and excise the tumors.
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Measure the final tumor volume and weight.
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Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.
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Signaling Pathways and Mechanism of Action
The primary mechanism of action of Dhfr-IN-9 is the inhibition of the dihydrofolate reductase enzyme. This inhibition disrupts the folate metabolic pathway, which is critical for the synthesis of nucleic acids and amino acids.
The logical relationship of the experimental workflow for the discovery and evaluation of Dhfr-IN-9 is illustrated below.
Conclusion
Dhfr-IN-9 is a potent dihydrofolate reductase inhibitor with a novel 1,3-diamino-7H-pyrrol[3,2-f]quinazoline scaffold. It has demonstrated promising activity against clinically relevant bacteria, such as MRSA, and significant antitumor efficacy in a preclinical model of breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the optimization of this scaffold and comprehensive preclinical evaluation is warranted to fully elucidate the therapeutic potential of Dhfr-IN-9 and its analogs.
